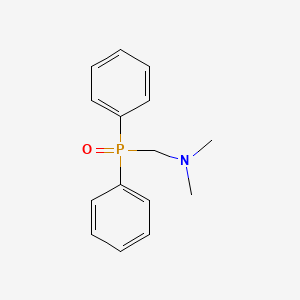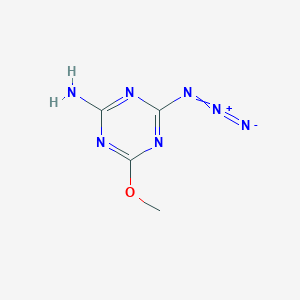
4-Azido-6-methoxy-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-6-methoxy-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C₄H₅N₇O. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry . This compound is characterized by the presence of an azido group (-N₃) and a methoxy group (-OCH₃) attached to the triazine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-6-methoxy-1,3,5-triazin-2-amine typically involves the azidation of 4-chloro-6-methoxy-1,3,5-triazin-2-amine. This reaction is carried out using sodium azide (NaN₃) in an appropriate solvent such as acetone . The reaction conditions usually involve maintaining a low temperature to ensure the stability of the azido group and to prevent any side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Azido-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Solvents: Acetone, dimethyl sulfoxide (DMSO), and methanol are commonly used solvents.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
4-Azido-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Azido-6-methoxy-1,3,5-triazin-2-amine involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction forms stable triazole linkages, which are useful in various applications such as drug development and material science . The azido group is highly reactive and can interact with various molecular targets, making it a versatile tool in chemical biology .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methoxy-1,3,5-triazin-2-amine: A precursor used in the synthesis of 4-Azido-6-methoxy-1,3,5-triazin-2-amine.
4,6-Diazido-1,3,5-triazine: Another azido-triazine derivative with similar reactivity but different applications.
2-Amino-4-azido-6-methoxy-s-triazine: A compound with similar functional groups and reactivity.
Uniqueness
This compound is unique due to its specific combination of an azido group and a methoxy group on the triazine ring. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in chemistry, biology, and industry .
Properties
CAS No. |
5248-73-7 |
|---|---|
Molecular Formula |
C4H5N7O |
Molecular Weight |
167.13 g/mol |
IUPAC Name |
4-azido-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C4H5N7O/c1-12-4-8-2(5)7-3(9-4)10-11-6/h1H3,(H2,5,7,8,9) |
InChI Key |
UVYKKURCSDLWKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N=[N+]=[N-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)

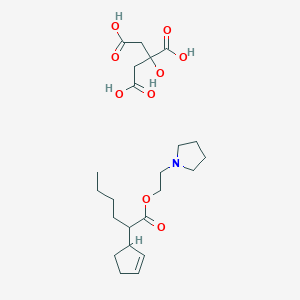
![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)

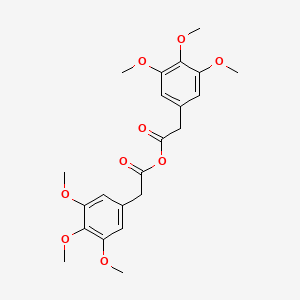
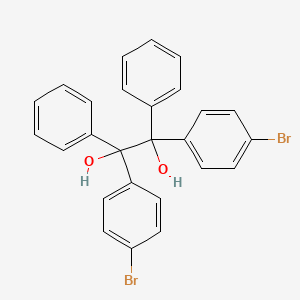

![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)


